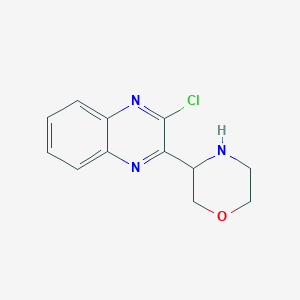

3-(3-Chloroquinoxalin-2-yl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12ClN3O |

|---|---|

Molecular Weight |

249.69 g/mol |

IUPAC Name |

3-(3-chloroquinoxalin-2-yl)morpholine |

InChI |

InChI=1S/C12H12ClN3O/c13-12-11(10-7-17-6-5-14-10)15-8-3-1-2-4-9(8)16-12/h1-4,10,14H,5-7H2 |

InChI Key |

VKRQADDBJQFMHD-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C2=NC3=CC=CC=C3N=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 3 Chloroquinoxalin 2 Yl Morpholine and Analogous Systems

Established Synthetic Routes to 3-(3-Chloroquinoxalin-2-yl)morpholine

The principal and most established method for the synthesis of This compound revolves around the nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high reactivity of dihaloquinoxaline precursors towards nucleophiles.

Nucleophilic Substitution Reactions Employing Dihaloquinoxaline Precursors

The synthesis of This compound is readily achieved through the reaction of 2,3-dichloroquinoxaline (B139996) with morpholine (B109124). researchgate.netbohrium.comresearchgate.net In this reaction, one of the chlorine atoms on the quinoxaline (B1680401) ring is displaced by the secondary amine of the morpholine ring. The pyrazine (B50134) ring of the quinoxaline is electron-deficient, which facilitates the attack of nucleophiles, making this SNAr reaction an efficient process. The presence of two chlorine atoms on the precursor allows for a stepwise and controlled substitution, which is crucial for achieving the desired monosubstituted product.

Optimization of Reaction Parameters: Solvent Effects, Temperature Control, and Catalysis (e.g., triethylamine, potassium carbonate)

The efficiency and selectivity of the nucleophilic substitution reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the use of a base or catalyst.

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly employed in these reactions. jocpr.com These solvents are effective at dissolving the reactants and facilitating the SNAr mechanism by stabilizing the charged intermediate (Meisenheimer complex) without solvating the nucleophile to a great extent.

Temperature Control: The reaction temperature is a critical factor in controlling the rate and selectivity of the substitution. Typically, these reactions are carried out at elevated temperatures to overcome the activation energy barrier. However, excessive heat can lead to the formation of the disubstituted product, where both chlorine atoms are replaced by morpholine. Therefore, careful temperature control is necessary to maximize the yield of the desired monosubstituted product.

Catalysis and Bases: The reaction is almost always carried out in the presence of a base, such as triethylamine or potassium carbonate . jocpr.com The primary role of the base is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the morpholine nucleophile, which would render it unreactive. In some cases, these bases can also play a catalytic role by enhancing the nucleophilicity of the morpholine.

The table below summarizes the typical reaction parameters for the synthesis of This compound .

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Precursor | 2,3-Dichloroquinoxaline | Provides two reactive sites for nucleophilic substitution. |

| Nucleophile | Morpholine | A secondary amine that readily participates in SNAr reactions. |

| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | Stabilizes the reaction intermediate and facilitates the reaction. |

| Base | Triethylamine, Potassium Carbonate | Neutralizes the HCl byproduct and can enhance nucleophilicity. |

| Temperature | Elevated temperatures (e.g., reflux) | Increases reaction rate, but requires control to avoid disubstitution. |

Precursor Synthesis and Intermediate Derivatization Strategies for Quinoxaline-Morpholine Scaffolds

The versatility of the quinoxaline-morpholine scaffold stems from the ability to readily synthesize the necessary precursors and subsequently modify the core structure.

Preparation of 2,3-Dichloroquinoxaline from Fundamental Building Blocks

The key precursor, 2,3-dichloroquinoxaline , is typically synthesized in a two-step process starting from readily available materials. The first step involves the condensation of o-phenylenediamine (B120857) with oxalic acid or its derivatives to form quinoxaline-2,3(1H,4H)-dione. nih.gov This intermediate is then chlorinated to yield 2,3-dichloroquinoxaline . Common chlorinating agents include phosphorus oxychloride (POCl3) or a mixture of thionyl chloride (SOCl2) and a catalytic amount of DMF. researchgate.netbohrium.comresearchgate.net

Chemical Modifications and Functionalization of the Morpholine Ring and Quinoxaline Core

Once the This compound scaffold is assembled, it can be further modified at several positions, offering a pathway to a diverse range of analogues.

Functionalization of the Quinoxaline Core: The remaining chlorine atom at the 3-position of the quinoxaline ring is a versatile handle for further functionalization. It can undergo a second nucleophilic substitution with a different nucleophile, leading to unsymmetrically disubstituted quinoxalines. More advanced methods for C-C and C-N bond formation, such as palladium-catalyzed cross-coupling reactions, are also highly effective.

Suzuki Coupling: The chloro group can be replaced by a variety of aryl or heteroaryl groups through the Suzuki coupling reaction, which employs a boronic acid and a palladium catalyst. rsc.orgorganic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction allows for the introduction of a wide range of primary or secondary amines at the chloro-position, using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org

Furthermore, direct C-H functionalization of the quinoxaline ring is an emerging area of research that allows for the introduction of new substituents without the need for a pre-installed leaving group. organic-chemistry.org

Functionalization of the Morpholine Ring: The nitrogen atom of the morpholine ring, being a secondary amine, can be functionalized through various reactions. N-alkylation can be achieved by reacting the compound with alkyl halides in the presence of a base. This allows for the introduction of a wide variety of alkyl and substituted alkyl groups.

Emerging Synthetic Strategies for Morpholine-Containing Heterocycles Relevant to the Compound's Core Structure

Modern synthetic chemistry is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability. Several of these emerging strategies are highly relevant to the synthesis of This compound and its analogues.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-N bonds and the functionalization of heterocyclic compounds under mild conditions. researchgate.net This approach could potentially be applied to both the initial nucleophilic substitution step and the subsequent functionalization of the quinoxaline-morpholine scaffold.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. mdpi.com The synthesis of quinoxaline derivatives has been successfully demonstrated using flow chemistry, suggesting that this technology could be applied to the production of This compound in a more efficient and controlled manner.

Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more starting materials are combined to form a complex product in a single step. acs.orgnih.govresearchgate.netrsc.org The development of novel MCRs for the synthesis of quinoxaline and morpholine-containing heterocycles could provide a rapid and diversity-oriented approach to new analogues of the target compound.

Gold-Catalyzed Cyclization Approaches for Morpholine Derivatives

Gold catalysis has emerged as a powerful tool in organic synthesis, facilitating the formation of complex heterocyclic systems under mild conditions. While direct gold-catalyzed cyclization to form a morpholine ring on a quinoxaline core is not extensively documented, analogous gold-catalyzed intramolecular cyclizations to create fused heterocyclic quinoxaline systems have been reported. For instance, a gold-catalyzed protocol has been successfully employed to synthesize functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines from substituted N-alkynyl indoles. nih.gov This process involves an intramolecular hydroamination, demonstrating the capability of gold catalysts to mediate the formation of new rings fused to the quinoxaline scaffold. nih.gov

This approach suggests the potential for developing gold-catalyzed methods for the synthesis of morpholine-containing quinoxalines. A hypothetical pathway could involve the intramolecular cyclization of a suitably substituted quinoxaline precursor bearing an amino alcohol moiety. The interaction of gold catalysts with quinoxaline derivatives containing amino alcohol functionalities has been explored in the context of functionalizing gold nanoparticles, indicating the compatibility of these functionalities with gold. rsc.org

Table 1: Examples of Gold-Catalyzed Cyclization for Heterocyclic Systems

| Catalyst | Substrate | Product | Yield (%) | Reference |

| JP(MeCN)AuSb6 | N-propargyl indole (B1671886) derivative | 3H-pyrrolo-[1,2,3-de] quinoxaline derivative | 98 | nih.gov |

Note: This table presents an analogous gold-catalyzed cyclization leading to a quinoxaline-fused system, highlighting the potential of this methodology.

Development of One-Pot Synthetic Procedures for Analogues

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. The synthesis of quinoxaline derivatives is well-suited to one-pot methodologies, often involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov For the preparation of analogues of this compound, a one-pot approach could conceivably combine the formation of the quinoxaline ring with the introduction of the morpholine substituent.

A notable metal-free, one-pot strategy for the synthesis of 2-substituted and 2,3-disubstituted morpholines has been developed, proceeding via the reaction of aziridines with halogenated alcohols. beilstein-journals.orgnih.gov This method, which utilizes an inexpensive ammonium (B1175870) persulfate salt, involves an SN2-type ring opening of the aziridine (B145994) followed by cyclization. beilstein-journals.orgnih.gov While not directly applied to quinoxaline systems, this strategy provides a blueprint for the one-pot construction of the morpholine ring, which could potentially be integrated with quinoxaline synthesis.

For instance, a hypothetical one-pot synthesis could involve the reaction of a 2,3-dihaloquinoxaline with an amino alcohol in the presence of a suitable base to first form the N-substituted intermediate, followed by an intramolecular cyclization to yield a morpholine-fused quinoxaline or a related analogue.

Reactivity and Further Transformations of this compound (e.g., Conversion to Thiones)

The chloro-substituent at the 3-position of the quinoxaline ring in this compound is a versatile handle for further functionalization through nucleophilic substitution reactions. The electrophilic nature of the quinoxaline ring system facilitates the displacement of the chloride by a variety of nucleophiles. rsc.org Studies on related 2-chloro-3-substituted quinoxalines have shown that the chlorine atom can be readily displaced by amines, acid hydrazides, and alkoxides. researchgate.net

A significant transformation of this compound is its conversion to the corresponding thione, 3-(3-morpholinoquinoxalin-2(1H)-ylidene)morpholin-3-ium. This thionation can be achieved by reacting the chloro-derivative with a sulfur source. The synthesis of quinoxaline-2,3(1H,4H)-dithione from 2,3-dichloroquinoxaline has been accomplished using various thionating agents, including phosphorus pentasulfide, thiourea, and sodium hydrogen sulfide. nih.gov These reagents are expected to be effective for the thionation of 2-chloro-3-aminoquinoxalines as well.

Table 2: Thionation Reagents for Quinoxaline Derivatives

| Reagent | Conditions | Product | Yield (%) | Reference |

| Phosphorus Pentasulfide | Refluxing pyridine | Quinoxaline-2,3(1H,4H)-dithione | 83 | nih.gov |

| Thiourea | Not specified | Quinoxaline-2,3(1H,4H)-dithione | Moderate to good | nih.gov |

| Sodium Hydrogen Sulfide | Refluxing ethanol | Quinoxaline-2,3(1H,4H)-dithione | 86 | nih.gov |

The reactivity of the chloro group allows for the introduction of a wide range of functional groups, enabling the synthesis of a diverse library of quinoxaline derivatives with potential applications in various fields.

Structure Activity Relationship Sar and Mechanistic Elucidation of 3 3 Chloroquinoxalin 2 Yl Morpholine Derivatives

Electronic and Steric Influence of Substituents on the Quinoxaline (B1680401) Ring and Morpholine (B109124) Moiety

The biological activity of 3-(3-chloroquinoxalin-2-yl)morpholine derivatives is intricately linked to the electronic properties of the quinoxaline ring and the steric and conformational attributes of the morpholine moiety. Substitutions on either of these components can profoundly impact the molecule's interaction with biological targets.

Role of Halogen Atoms (e.g., Chlorine) in Modulating Electrophilicity and Electronic Interactions within the Quinoxaline System

The presence of a chlorine atom at the 3-position of the quinoxaline ring plays a crucial role in modulating the electronic characteristics of the entire system. Halogens, being electronegative, exert a significant electron-withdrawing effect, which increases the electrophilicity of the quinoxaline core. This enhanced electrophilicity can make the compound more susceptible to nucleophilic attack, a key step in many biological reactions, including interactions with enzymatic targets.

Influence of the Morpholine Group on Molecular Recognition and Binding Interactions

The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to enhance the pharmacological profile of a lead compound. Its presence in this compound derivatives significantly influences their molecular recognition and binding interactions. The morpholine ring can adopt a stable chair conformation, which can favorably position other substituents for optimal interaction with a biological target.

Mechanistic Pathways of Biological Action Determined Through In Vitro Studies

In vitro studies have been instrumental in unraveling the diverse mechanistic pathways through which this compound derivatives exert their biological effects. These pathways often involve the inhibition of key enzymes, interference with fundamental biomolecular processes, and the generation of reactive oxygen species.

Inhibition of Specific Enzyme Activities (e.g., Cyclin-Dependent Kinases, Histone Deacetylases)

Quinoxaline derivatives have been widely investigated as inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. researchgate.netnih.gov Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets. The quinoxaline scaffold can serve as a template for designing ATP-competitive inhibitors that bind to the active site of CDKs, thereby blocking their phosphorylating activity and inducing cell cycle arrest. nih.gov For example, certain quinazolinone-based derivatives have shown potent inhibitory action against CDK2. nih.gov

Another important class of enzymes targeted by quinoxaline derivatives are Histone Deacetylases (HDACs). nih.govnih.gov HDACs play a critical role in gene expression by modulating the acetylation status of histones. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them a valid target for cancer therapy. Several novel HDAC inhibitors with a 3-(benzazol-2-yl)quinoxaline framework have been designed and synthesized, demonstrating significant anti-proliferative activity. nih.gov

Below is a table summarizing the inhibitory activities of some quinoxaline derivatives against CDKs and HDACs.

| Compound ID | Target Enzyme | IC50 (µM) | Cell Line | Reference |

| 5c | CDK2 | - | MDA-MB-435 | nih.gov |

| 8a | CDK2 | - | MDA-MB-435 | nih.gov |

| 10c | HDAC | 0.91 | HCT-116 | nih.gov |

| Vorinostat | HDAC | 5.66 | HCT-116 | nih.gov |

Interference with Fundamental Biomolecular Processes (e.g., DNA Damage, Inhibition of DNA/RNA Synthesis)

Several quinoxaline derivatives have been shown to interfere with fundamental biomolecular processes, most notably by inducing DNA damage and inhibiting the synthesis of DNA and RNA. nih.govnih.gov The planar structure of the quinoxaline ring allows these compounds to intercalate between the base pairs of DNA, disrupting its structure and function. nih.govoup.comscispace.comoup.com This intercalation can lead to the inhibition of DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cells.

For instance, a quinoxaline 1,4-di-N-oxide derivative, Q-85 HCl, has been shown to induce DNA damage in Caco-2 cells under both hypoxic and well-oxygenated conditions. nih.govoup.comscispace.comoup.com The extent of DNA damage was found to be dose-dependent. nih.govoup.comscispace.comoup.com The ability of these compounds to cause DNA damage is a key component of their cytotoxic effects. nih.govnih.gov

The following table presents data on the DNA damage induced by a quinoxaline derivative.

| Condition | Concentration (µM) | Comet Score | Reference |

| Hypoxia | 0.1 | 132 ± 13 | nih.govoup.comscispace.comoup.com |

| Hypoxia | 0.2 | 343 ± 30 | nih.govoup.comscispace.comoup.com |

| Hypoxia | 0.4 | 399 ± 1 | nih.govoup.comscispace.comoup.com |

| Well-oxygenated | 20 | 273 ± 14 | nih.govoup.comscispace.comoup.com |

| Well-oxygenated | 40 | 312 ± 9 | nih.govoup.comscispace.comoup.com |

Role of Oxidoreductase-Mediated Reduction and Reactive Oxygen Species (ROS) Generation in Biological Effects

The biological activity of certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, is linked to their metabolic activation by oxidoreductases. nih.govmdpi.com These enzymes can reduce the N-oxide groups, leading to the formation of reactive intermediates that can generate reactive oxygen species (ROS). nih.govnih.govnih.gov ROS, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. nih.govnih.gov

Enzymes such as xanthine (B1682287) oxidoreductase, aldehyde oxidase, and cytochrome P450 enzymes have been implicated in the metabolism of quinoxaline 1,4-di-N-oxides. nih.gov The generation of ROS has been documented as a critical factor in the toxicity of these compounds. nih.gov For example, some quinoxaline derivatives have been shown to induce ROS production and disrupt the mitochondrial membrane potential, triggering apoptosis. nih.gov Furthermore, selected quinoxaline 1,4-di-N-oxides have been shown to inhibit thioredoxin reductase, an important enzyme in the cellular antioxidant defense system, which could further exacerbate oxidative stress. nih.gov

Comparative Structure-Activity Analysis Across Related Quinoxaline-Amine Derivatives

The substitution of the morpholine ring in this compound with other cyclic amines, such as piperidine (B6355638) and pyrrolidine (B122466), can lead to significant variations in biological activity. These changes are attributed to differences in the size, shape, basicity, and lipophilicity of the heterocyclic amine, which in turn affect the compound's interaction with its biological target.

While direct comparative studies on this compound and its precise piperidine and pyrrolidine analogues are not extensively available in the reviewed literature, valuable insights can be drawn from studies on structurally related quinoxaline derivatives. For instance, research on a series of 2-(benzimidazol-2-yl)quinoxalines bearing different heterocyclic amines at the 6- or 7-position has demonstrated the profound impact of the amine substituent on cytotoxic activity. nih.govacs.org

In one such study, the replacement of an N-methylpiperazine moiety with either a piperidine or a morpholine fragment resulted in a significant decrease or complete loss of cytotoxic activity against a panel of cancer cell lines. nih.govacs.org This suggests that for this particular quinoxaline scaffold, the piperazine (B1678402) ring is crucial for its anticancer effects, and the structural and electronic differences in piperidine and morpholine are not well-tolerated for maintaining this activity.

Specifically, a mixture of regioisomers of 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-6(and 7)-(4-methylpiperazin-1-yl)quinoxaline displayed potent cytotoxic effects, whereas the corresponding piperidine and morpholine analogues were significantly less active. acs.org This highlights the sensitivity of the SAR to the nature of the heterocyclic amine substituent. Although the core structure differs from this compound, these findings underscore the principle that substitution of the morpholine ring with piperidine or pyrrolidine can dramatically alter the biological activity profile of a quinoxaline-based compound.

| Compound Analogue | Modification | Observed Activity Variation | Reference |

|---|---|---|---|

| Piperidine Analogue | Replacement of N-methylpiperazine with piperidine | Significant decrease or complete loss of cytotoxic activity | nih.govacs.org |

| Morpholine Analogue | Replacement of N-methylpiperazine with morpholine | Significant decrease or complete loss of cytotoxic activity | nih.govacs.org |

Note: The data presented is for a series of 2-(benzimidazol-2-yl)quinoxalines and serves as an illustrative example of the potential impact of heterocyclic amine substitution on the activity of quinoxaline derivatives.

The introduction of an N-oxide group to the quinoxaline ring is a common strategy to modulate the biological activity of this class of compounds. Quinoxaline 1,4-di-N-oxides (QdNOs) are a well-established class of bioactive molecules with a broad spectrum of activities, including antibacterial, anticancer, and antiprotozoal effects. nih.gov The two N-oxide groups are often considered essential for the biological activity of many QdNOs. nih.gov

| Compound Class | Key Structural Feature | General Impact on Biological Activity | Reference |

|---|---|---|---|

| Quinoxaline 1,4-di-N-Oxides (QdNOs) | Presence of two N-oxide groups on the quinoxaline ring | Often essential for antibacterial, antitumor, and antiprotozoal properties | nih.gov |

| Substituted QdNOs | Varied substituents on the quinoxaline core | Substituents significantly modulate the potency and selectivity of the compounds | nih.gov |

Computational and Theoretical Investigations in 3 3 Chloroquinoxalin 2 Yl Morpholine Research

Molecular Docking and Ligand-Protein Interaction Analysis for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(3-Chloroquinoxalin-2-yl)morpholine, molecular docking is instrumental in identifying potential protein targets and understanding the intricacies of its binding interactions. This method allows for the virtual screening of large libraries of proteins to identify those that may have a strong binding affinity for the compound.

The process involves preparing the three-dimensional structure of this compound and docking it into the binding sites of various known protein targets. The scoring functions within the docking software then calculate the binding energy, which is an estimation of the binding affinity. Lower binding energies typically indicate a more stable and favorable interaction. Through this analysis, potential protein targets for this compound can be hypothesized. For instance, given the structural motifs present in the compound, potential targets could include kinases, proteases, or other enzymes implicated in disease pathways.

Furthermore, ligand-protein interaction analysis provides a detailed view of the non-covalent interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. By visualizing these interactions, researchers can understand the key amino acid residues in the protein's binding pocket that are crucial for recognizing and binding to this compound. This information is invaluable for the rational design of more potent and selective analogs.

| Potential Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Met793, Lys745, Cys797 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 1YWN | -9.2 | Cys919, Asp1046, Glu885 |

| c-Met Kinase | 3F82 | -7.9 | Tyr1230, Met1211, Asp1222 |

| B-Raf Kinase | 4YHT | -8.8 | Cys532, Trp531, Asp594 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential outcomes of molecular docking studies.

In Silico Prediction of Biological Activity and Selectivity Profiles

In silico prediction of biological activity and selectivity profiles involves the use of computational models to forecast the pharmacological effects of a compound. These models are often built using machine learning algorithms trained on large datasets of known compounds and their biological activities. For this compound, these predictive models can provide insights into its potential therapeutic applications and off-target effects.

By analyzing the chemical structure of this compound, these algorithms can predict its probability of being active against a wide range of biological targets. This can help in prioritizing experimental testing and uncovering novel therapeutic indications. For example, predictions might suggest potential activity as an anticancer, anti-inflammatory, or antimicrobial agent.

Selectivity is a critical aspect of drug development, as it relates to the ability of a compound to interact with its intended target without affecting other proteins, which could lead to adverse effects. In silico selectivity profiling can compare the predicted activity of this compound against a panel of related and unrelated proteins. This helps in assessing its potential for target-specific effects and guiding modifications to improve its selectivity profile.

| Predicted Biological Activity | Probability Score | Predicted Selectivity Profile |

| Kinase Inhibitor | 0.85 | High selectivity for tyrosine kinases over serine/threonine kinases |

| Anticancer | 0.78 | Potential activity against lung and colon cancer cell lines |

| Anti-inflammatory | 0.65 | Possible inhibition of COX-2 |

| Antiviral | 0.55 | Predicted activity against viral proteases |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential outcomes of in silico activity prediction.

Computational Studies on Molecular Dynamics and Binding Kinetics of the Compound with Biological Targets

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations can provide valuable information about the stability of the binding pose of this compound within the active site of a protein, the flexibility of the protein and the ligand, and the key interactions that are maintained throughout the simulation.

These simulations can reveal conformational changes in both the protein and the ligand upon binding, which are not apparent from static docking studies. The stability of the ligand-protein complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the course of the simulation.

Furthermore, advanced computational techniques can be used to study the binding kinetics of the compound, including the association (kon) and dissociation (koff) rates. A longer residence time of the compound in the binding pocket is often associated with a more durable pharmacological effect. Understanding the binding kinetics is crucial for optimizing the dosing regimen and predicting the in vivo efficacy of a drug candidate.

| Protein Target | Binding Free Energy (ΔG, kcal/mol) | Predicted Residence Time | Key Stable Interactions |

| EGFR | -10.2 | Long | Hydrogen bond with Met793 |

| VEGFR-2 | -11.5 | Very Long | Hydrophobic interactions with Val848 |

| c-Met Kinase | -9.1 | Moderate | Pi-pi stacking with Tyr1230 |

| B-Raf Kinase | -10.8 | Long | Hydrogen bond with Cys532 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential outcomes of molecular dynamics and binding kinetics studies.

Predictive Absorption, Distribution, Metabolism, and Excretion (ADME) Modeling to Guide Compound Design

The pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success as a drug. In silico ADME modeling uses computational methods to predict these properties for this compound, providing essential information for its development and optimization.

Predictive models can estimate parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and metabolic stability. For example, models can predict whether the compound is likely to be well-absorbed from the gastrointestinal tract and whether it can reach its intended target in the body. Predictions about its metabolic fate can help identify potential drug-drug interactions and the formation of toxic metabolites.

By predicting these ADME properties early in the drug discovery process, medicinal chemists can modify the structure of this compound to improve its pharmacokinetic profile. This iterative process of prediction and chemical modification can significantly reduce the attrition rate of drug candidates in later stages of development.

| ADME Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Penetration | Low | Unlikely to cause significant CNS side effects |

| Plasma Protein Binding | High | May have a longer duration of action |

| CYP2D6 Inhibition | No | Low risk of drug-drug interactions via this pathway |

| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential outcomes of predictive ADME modeling.

Advanced Research Perspectives and Future Directions for 3 3 Chloroquinoxalin 2 Yl Morpholine Research

Rational Design and Synthesis of Next-Generation Analogues for Enhanced Biological Specificity

The rational design of next-generation analogues of 3-(3-Chloroquinoxalin-2-yl)morpholine is a critical step toward developing compounds with high potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the strategic modification of the parent molecule to optimize interactions with a target protein while minimizing off-target effects. e3s-conferences.orgresearchgate.net Key strategies involve judicious modifications of both the quinoxaline (B1680401) and morpholine (B109124) moieties. researchgate.netnih.gov

Future synthetic endeavors will focus on creating a library of derivatives by systematically altering key positions on the molecule. For instance, the chlorine atom at the 3-position of the quinoxaline ring is a reactive handle ripe for substitution. Nucleophilic substitution reactions can be employed to introduce a variety of functional groups, including amines, thiols, and alkoxides, thereby probing the chemical space around the target's binding pocket. Furthermore, modifications to the quinoxaline backbone, such as the introduction of electron-donating or electron-withdrawing groups, can modulate the electronic properties of the ring system, potentially enhancing target engagement or altering metabolic stability. researchgate.netmdpi.com

Similarly, the morpholine ring offers opportunities for modification. While often considered a scaffold for improving pharmacokinetic properties, its structure can be altered to influence biological activity. nih.gov Introducing substituents at the 2-, 5-, or 6-positions of the morpholine ring can create new chiral centers and vectors for interacting with target proteins.

| Modification Site | Proposed Modification | Rationale / Desired Outcome | Synthetic Approach |

|---|---|---|---|

| Quinoxaline C3-Position | Replacement of -Cl with amines, azides, thiols | Probe for key hydrogen bonding or ionic interactions in the target binding site. | Nucleophilic aromatic substitution (SNAr) |

| Quinoxaline C6/C7-Positions | Introduction of -CF3, -OCH3, -NO2 | Modulate electronic properties and metabolic stability; block potential sites of metabolism. researchgate.net | Synthesis from substituted o-phenylenediamines. |

| Morpholine Ring | Introduction of methyl or phenyl groups at C2/C5 | Introduce stereocenters to explore chiral recognition; enhance hydrophobic interactions. e3s-conferences.org | Synthesis from substituted amino alcohols. researchgate.net |

| Morpholine Nitrogen | Alkylation or acylation | Alter basicity and overall lipophilicity; introduce new vectors for target interaction. | Standard N-alkylation or acylation reactions. |

Exploration of Diverse Chemical Biology Applications Beyond Direct Therapeutic Lead Identification

While the therapeutic potential of quinoxaline-morpholine hybrids is significant, the unique physicochemical properties of the this compound scaffold lend themselves to applications in chemical biology as molecular probes. Quinoxaline derivatives are known for their use as electroluminescent materials and organic dyes, suggesting that analogues could be designed as fluorescent probes to study biological systems. nih.gov

Future research could focus on developing "turn-on" fluorescent probes where the fluorescence of a quinoxaline analogue is quenched until it binds to a specific protein or enters a particular cellular environment (e.g., a change in pH or redox state). Such probes would be invaluable for cellular imaging, allowing for the real-time visualization of biological processes.

Another avenue of exploration is the development of affinity-based probes for target identification. By tethering a reactive group or a photo-crosslinker to the this compound core, researchers can create tools to covalently label the protein targets of the compound within a complex biological sample. Subsequent proteomic analysis can then identify these labeled proteins, elucidating the compound's mechanism of action. This approach is particularly useful for identifying novel or "undruggable" targets. nih.gov

Development and Implementation of High-Throughput Screening Methodologies for Novel Bioactivities

Discovering novel biological activities for this compound and its next-generation analogues requires robust screening platforms. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds against a panel of biological targets or cellular assays. ucl.ac.uk

A forward-thinking approach involves integrating miniaturized, automated synthesis with immediate biological screening. rsc.org Technologies such as microdroplet-based reactions can be used to synthesize a diverse library of quinoxaline derivatives rapidly and on a nanoscale. nih.govnih.govresearchgate.net This "on-the-fly" synthesis can be coupled directly with mass spectrometry for reaction optimization and with in-situ biological assays, significantly accelerating the discovery process while minimizing waste. rsc.org This methodology allows for the rapid exploration of structure-activity relationships and the identification of initial "hits" for further development.

| Step | Methodology | Description | Key Advantage |

|---|---|---|---|

| 1. Library Synthesis | Microdroplet or Acoustic Dispensing Synthesis | Automated, nanoscale synthesis of a diverse library of this compound analogues in multi-well plates (e.g., 1536-well). rsc.org | Speed, miniaturization, reduced reagent consumption, and waste. nih.gov |

| 2. Primary Screening | High-Content Imaging or Biochemical Assays | The newly synthesized library is directly screened against a panel of cell lines or purified protein targets to identify compounds that elicit a desired biological response. | Massive parallel testing to identify initial hits. |

| 3. Hit Confirmation & Validation | Dose-Response Analysis | Active compounds ("hits") are re-synthesized and tested across a range of concentrations to confirm their activity and determine potency (e.g., IC50 or EC50). | Eliminates false positives and quantifies biological activity. |

| 4. Secondary Assays | Orthogonal & Counter-Screening Assays | Confirmed hits are tested in different assay formats to verify their mechanism and screened against unrelated targets to assess specificity. | Confirms on-target activity and identifies potential off-target liabilities. |

Investigation of Green Chemistry Approaches in the Synthesis of this compound and Its Derivatives

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The traditional synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, which can require harsh conditions or toxic catalysts. nih.gov

Future research should focus on developing environmentally benign synthetic routes to this compound and its derivatives. Numerous green methodologies have been successfully applied to the synthesis of the quinoxaline core. researchgate.net These include the use of water as a solvent, microwave-assisted or ultrasonic-assisted reactions to reduce reaction times, and the use of reusable, non-toxic catalysts. nih.govmdpi.com Catalysts such as bentonite (B74815) clay, silica (B1680970) nanoparticles, and β-cyclodextrin have proven effective in promoting quinoxaline synthesis under mild conditions. nih.govmdpi.comrsc.org

For example, a potential green synthesis could involve the condensation of a suitable diamine precursor with a morpholine-containing dicarbonyl species in water, catalyzed by reusable nano-catalysts. rsc.orgnih.gov Such methods not only reduce the environmental impact but also often lead to simpler purification procedures and higher yields, making the synthesis more cost-effective and scalable.

| Synthetic Approach | Traditional Method | Green Alternative | Advantage of Green Approach |

|---|---|---|---|

| Solvent | Organic solvents (e.g., DMF, Acetic Acid) | Water, Ethanol, or solvent-free conditions. nih.gov | Reduced toxicity, cost, and environmental pollution. |

| Catalyst | Strong acids or metal catalysts. | Reusable catalysts like β-cyclodextrin, nano-BF3•SiO2, or bentonite clay. nih.govmdpi.comrsc.org | Mild reaction conditions, easy recovery and reuse, lower cost. mdpi.com |

| Energy Source | Conventional heating (reflux). | Microwave or ultrasonic irradiation. researchgate.net | Dramatically reduced reaction times and energy consumption. |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(3-Chloroquinoxalin-2-yl)morpholine to minimize by-product formation?

- Methodological Answer : Optimize reaction temperature and reagent stoichiometry. For example, controlled addition of hydrazine derivatives (e.g., (3-(trifluoromethyl)phenyl)hydrazine) at low temperatures (10°C) followed by gradual heating (40–45°C) reduces side reactions. Post-reaction precipitation with cold water aids in isolating the target compound while removing unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : High-Resolution Mass Spectrometry (HRMS) is critical for confirming molecular formulas (e.g., observed [M+] at m/z 403.0428 vs. calculated 403.0427 for morpholine derivatives). Complement with H/C NMR to verify substituent positions on the quinoxaline and morpholine rings .

Q. How can solubility and stability issues impact experimental design for halogenated morpholine derivatives?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO) is typical for halogenated quinoxalines, but stability under acidic/alkaline conditions must be tested. Pre-screen solvents for compatibility with downstream assays (e.g., enzyme inhibition) to avoid false negatives .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the morpholine ring in cross-coupling reactions involving this compound?

- Methodological Answer : The morpholine nitrogen’s nucleophilicity enables SNAr reactions at the chloroquinoxaline position. Use computational modeling (DFT) to predict regioselectivity, and validate with X-ray crystallography or N NMR to map electronic effects .

Q. How can researchers investigate the role of the morpholine ring in modulating biological activity?

- Methodological Answer : Synthesize analogs with substituted morpholines (e.g., piperazine or azetidine replacements) and compare bioactivity. For example, morpholine-containing kinase inhibitors (e.g., VPC-14228) show enhanced binding affinity due to ring conformation and hydrogen-bonding capacity .

Q. What strategies resolve contradictions in reported solubility data for halogenated morpholine derivatives?

- Methodological Answer : Systematically test solubility across solvent classes (polar, nonpolar, protic) under controlled humidity/temperature. For instance, 3-methyl-2-quinoxalinol derivatives show high solubility in ethanol/acetone but low aqueous solubility, requiring formulation with cyclodextrins or liposomes .

Q. How can by-products from multi-step syntheses be identified and quantified?

- Methodological Answer : Use LC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate intermediates. Compare retention times and fragmentation patterns against synthesized standards. HRMS data (e.g., m/z 403.0428) can distinguish isomers .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?

- Methodological Answer : Fit data to a four-parameter logistic model (IC/EC) using nonlinear regression. Account for heteroscedasticity with weighted least squares. Validate with replicates and report 95% confidence intervals .

Q. How should researchers address discrepancies in thermal stability data for morpholine-quinoxaline hybrids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.